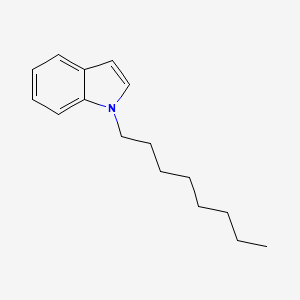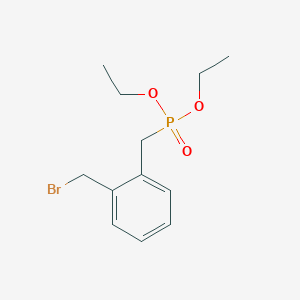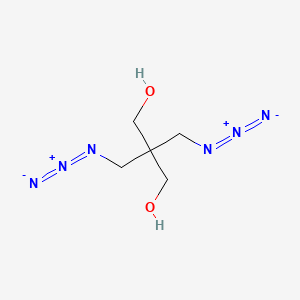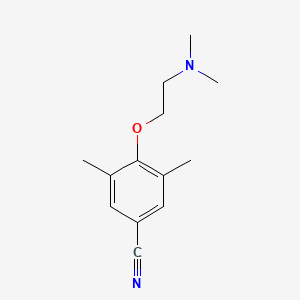![molecular formula C15H18N2O4 B8676021 methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly notable for its use in synthetic organic chemistry as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of an indole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate has several applications in scientific research:
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its versatile reactivity and functional group compatibility.
Industry: It is employed in the production of fine chemicals and specialty materials, where precise control over molecular structure is required.
Mecanismo De Acción
The mechanism of action of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate involves its role as a precursor in synthetic pathways. The Boc protecting group stabilizes the amino functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways depending on the final structure of the synthesized compound .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-amino-1H-indole-2-carboxylate: This compound lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate: This compound features a spirocyclic structure, offering different steric and electronic properties compared to the indole derivative.
Uniqueness
Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is unique due to its combination of the indole core and the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)16-10-6-5-9-7-12(13(18)20-4)17-11(9)8-10/h5-8,17H,1-4H3,(H,16,19) |
Clave InChI |
SCXCXRMVAPDJTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol](/img/structure/B8675988.png)





![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)
![2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester](/img/structure/B8676045.png)
